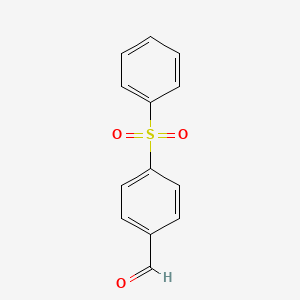

4-(Benzenesulfonyl)benzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of derivatives of 4-(Benzenesulfonyl)benzaldehyde involves several methods, including the Pd-catalyzed ortho C-H hydroxylation using a transient directing group, highlighting the importance of external nucleophiles in the outcome of Pd(IV) reductive eliminations (Chen et al., 2017). Additionally, the synthesis of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes showcases the compound's role in creating biologically active molecules (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure and vibrational analysis of 4-(Dimethylamino) Benzaldehyde have been thoroughly investigated through experimental and theoretical studies, including DFT methods, providing insights into optimized geometry, vibrational frequencies, and thermodynamic parameters. This research underscores the molecule's stability arising from hyper-conjugative interactions and charge delocalization (Rocha et al., 2015).

Chemical Reactions and Properties

The compound's versatility is further demonstrated in its reactions and properties. For instance, the preparation of 4'-benzenesulfonyl-3'-deoxythymidine and its reaction with organoaluminum and organosilicon reagents show the compound's reactivity and potential for creating diverse chemical structures (Shimada et al., 2010). Moreover, its role in the synthesis of ynamides by copper-mediated coupling and its applications in C–C and C–N coupling reactions highlight its significance in organic synthesis and catalysis (Coste et al., 2011).

Physical Properties Analysis

The physical properties of this compound derivatives, including melting points and decomposition temperatures, have been studied through DSC measurements, providing essential data for their handling and application in various chemical processes (Rocha et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives are critical for their application in synthesis and biological activities. Studies on its reactions, such as the controlled interaction with palladium to form complexes and their catalytic application in coupling reactions, underscore the compound's utility in developing new chemical entities with potential applications in medicine and materials science (Dutta & Bhattacharya, 2013).

Scientific Research Applications

Oxidation Catalysts

4-(Benzenesulfonyl)benzaldehyde is implicated in research related to oxidation catalysts. For example, studies have demonstrated its use in the oxidation of benzyl alcohol to benzaldehyde. One study highlighted the enhanced acidity of a catalyst that increased benzyl alcohol conversion without affecting benzaldehyde selectivity, which is significant for industries like cosmetics, food, and pharmaceuticals (Sharma, Soni, & Dalai, 2012). Another study explored the use of sulfonamide-substituted iron phthalocyanine, involving 4-tert-Butylbenzenesulfonamide, as a potential oxidation catalyst, demonstrating its effectiveness in the oxidation of olefins (Işci et al., 2014).

Synthesis of Organic Compounds

The compound is also involved in the synthesis of organic compounds. One study synthesized new benzenesulfonamides for bioactivity studies, starting from substituted benzaldehydes (Gul et al., 2016). Additionally, research on 4-hydroxybenzaldehyde as a linker for solid-phase organic synthesis indicates the versatility of benzaldehyde derivatives in this field (Swayze, 1997).

Photocatalysis

In the field of photocatalysis, studies have shown applications in the selective synthesis of benzaldehyde from benzyl alcohol using graphitic carbon nitride and metal-free catalysts, emphasizing environmentally friendly conditions (Lima et al., 2017).

Chemical Sensing and Detection

Another application area includes the development of chemical sensors. Research on benzenesulfonohydrazide (BSH) derivatives, synthesized from benzaldehyde, demonstrated their use in detecting heavy metal ions, showcasing the compound's role in environmental monitoring and safety (Hussain et al., 2018).

Flavor and Fragrance Industry

Benzaldehyde derivatives, including those related to this compound, play a crucial role in the flavor and fragrance industry. Research has focused on enzymatic production of benzaldehyde from l-phenylalanine, a process that's significant for creating almond-like aromas widely used in food flavorings (Takakura et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 4-(Benzenesulfonyl)benzaldehyde are the components of the cellular antioxidation system . Benzaldehydes, including this compound, have been identified to disrupt this system, making them effective antifungal agents .

Mode of Action

This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis . The compound’s mode of action also involves the inhibition of human neutrophil elastase (hNE), a serine proteinase .

Biochemical Pathways

The affected biochemical pathways primarily involve the cellular antioxidation system . The disruption of this system leads to the destabilization of cellular redox homeostasis . Additionally, the compound’s interaction with hNE affects the proteolysis process .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth through the disruption of cellular antioxidation . This makes it an effective antifungal agent. Additionally, it has been shown to inhibit hNE, which could have implications for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its activity. As an example, certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of A. fumigatus MAPK mutants to this agent and/or increase sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

properties

IUPAC Name |

4-(benzenesulfonyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZOVFCBBFJMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2494931.png)

![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)

![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)

![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)

![Rac-(1R,5S,6R)-3-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID](/img/structure/B2494949.png)

![N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide](/img/structure/B2494950.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2494953.png)